BIX-01338 hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

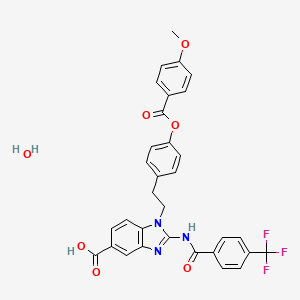

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPCGBKXOESTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIX-01294

A Note on Nomenclature: The query specified BIX-01338 hydrate. However, the available scientific literature predominantly refers to BIX-01294 , a well-characterized inhibitor of G9a histone methyltransferase. It is highly probable that "BIX-01338" is a typographical error. This guide will, therefore, focus on the established mechanism of action of BIX-01294. The term "hydrate" refers to a specific formulation of the compound and does not alter its core biological activity.

Core Mechanism of Action

BIX-01294 is a small molecule inhibitor that primarily targets the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and the highly homologous G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] G9a and GLP typically form a heterodimeric complex that is the main functional methyltransferase for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This methylation of H3K9 is a key epigenetic mark associated with gene repression and the formation of heterochromatin.

The mechanism of inhibition by BIX-01294 is competitive with the peptide substrate and non-competitive with the cofactor S-5'-adenosyl-L-methionine (SAM).[1] By binding to the substrate-binding pocket of G9a and GLP, BIX-01294 prevents the methylation of histone H3. The direct consequence of this inhibition is a global reduction in the levels of H3K9me2.[3][4][5][6] This decrease in a repressive histone mark can lead to a more open chromatin structure and the subsequent activation of gene expression for genes that are typically silenced by G9a/GLP activity.[4][5]

Beyond histones, G9a and GLP can also methylate non-histone proteins. For instance, BIX-01294 can inhibit the methylation of DNA methyltransferase 1 (DNMT1) by G9a/GLP, adding another layer to the interplay between histone and DNA methylation.[6]

Quantitative Data: Potency and Selectivity

The following table summarizes the inhibitory potency of BIX-01294 and other relevant G9a/GLP inhibitors.

| Compound | Target(s) | IC50 | Selectivity | Reference |

| BIX-01294 | G9a | 2.7 µM | Weakly inhibits GLP; no significant activity at other histone methyltransferases. | [3] |

| UNC0642 | G9a/GLP | <2.5 nM | >300-fold selective for G9a/GLP over a broad range of kinases, GPCRs, transporters, and ion channels. | [3] |

| UNC0638 | G9a/GLP | <15 nM (G9a), 19 nM (GLP) | Selective over a wide range of epigenetic and non-epigenetic targets. | [3] |

| A-366 | G9a/GLP | 3.3 nM (G9a), 38 nM (GLP) | >1000-fold selectivity for G9a/GLP over 21 other methyltransferases. | |

| Chaetocin | dSU(VAR)3-9, G9a, DIM5 | 0.8 µM, 2.5 µM, 3 µM respectively | Broadly inhibits histone methyltransferases. | [3] |

| BRD4770 | G9a | 6.3 µM | Induces cell senescence. |

Experimental Protocols

Western Blot for H3K9me2 Levels

This protocol is used to quantify the global changes in H3K9me2 levels in cells treated with BIX-01294.

-

Cell Culture and Treatment: Culture cells (e.g., human peripheral blood mononuclear cells (PBMCs) or mouse embryonic fibroblasts) to the desired confluency.[4][6] Treat cells with varying concentrations of BIX-01294 (e.g., 5 µM or 10 µM) or a vehicle control for a specified duration.[4]

-

Histone Extraction: Harvest the cells and isolate the nuclei. Extract histones using an acid extraction method (e.g., with 0.2 M sulfuric acid).

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use an antibody against total Histone H3 as a loading control.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if the reduction in H3K9me2 occurs at specific gene promoters.

-

Cell Treatment and Cross-linking: Treat cells with BIX-01294 as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody specific for H3K9me2 overnight at 4°C. An IgG antibody should be used as a negative control.

-

Add protein A/G agarose beads to precipitate the antibody-histone-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., LC3B, WIPI1, GFAP, TUBB3).[7] The results are typically expressed as a percentage of the input DNA.

Cell Proliferation Assay (MTT)

This assay is used to assess the effect of BIX-01294 on cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., U251 glioma cells) in a 96-well plate and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of BIX-01294 concentrations for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Signaling Pathway of G9a/GLP Inhibition by BIX-01294

Caption: BIX-01294 inhibits the G9a/GLP complex, reducing H3K9me2 and reactivating gene expression.

Experimental Workflow for a BIX-01294 Study

Caption: A typical workflow for investigating the cellular effects of BIX-01294 treatment.

Logical Relationships of BIX-01294 Action

Caption: Logical flow from molecular inhibition by BIX-01294 to its cellular consequences.

Cellular and In Vivo Effects

The inhibition of G9a/GLP by BIX-01294 leads to a variety of biological outcomes in different experimental models.

-

Cancer Biology: In glioma cells, BIX-01294 has been shown to inhibit proliferation and induce apoptosis.[8] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3.[8] Furthermore, in glioma stem-like cells, BIX-01294 can induce autophagy-dependent differentiation, suggesting a potential therapeutic angle to target cancer stemness.[7]

-

Gene Expression and Schizophrenia: Studies have shown that H3K9me2 levels are elevated in postmortem brain and peripheral blood cells of individuals with schizophrenia.[4] Treatment of PBMCs from both healthy individuals and schizophrenia patients with BIX-01294 decreased H3K9me2 levels and increased the expression of several schizophrenia candidate genes, such as IL-6, Gad1, and Reln.[4] In mouse models, peripheral administration of BIX-01294 also led to decreased cortical H3K9me2 levels and increased expression of these candidate genes.[4][5]

-

Cellular Reprogramming: The reduction of H3K9me2 levels is a crucial step in enhancing the efficiency of cellular reprogramming, such as the generation of induced pluripotent stem cells (iPSCs).[6] BIX-01294 has been used to treat donor cells to lower H3K9me2 levels, thereby potentially improving reprogramming outcomes.[6]

-

Autophagy: BIX-01294 is a known inducer of autophagy.[3] This effect is linked to its ability to upregulate the expression of autophagy-related genes by reducing the repressive H3K9me2 mark on their promoters.[7]

References

- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BIX-01338 Hydrate: A Technical Overview of a First-Generation G9a Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX-01338 hydrate is a pioneering small molecule inhibitor of the histone lysine methyltransferase G9a. Identified through high-throughput screening, it served as an early tool compound for probing the function of G9a. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data for this compound. Due to its limited cellular activity, extensive development and public documentation of specific experimental protocols for BIX-01338 are scarce. Therefore, this document also presents representative methodologies for key assays based on closely related compounds and general practices in the field to facilitate further research and understanding.

Discovery and Development

BIX-01338 was identified in the same high-throughput screening campaign that yielded the more extensively characterized G9a inhibitor, BIX-01294. This screen of approximately 125,000 compounds was designed to identify inhibitors of the histone methyltransferase G9a. While BIX-01294 is a substrate-competitive inhibitor, BIX-01338 was found to be an S-adenosylmethionine (SAM) competitive inhibitor, targeting the cofactor binding site of the enzyme.

Despite its biochemical potency, BIX-01338 demonstrated a lack of activity in cellular assays. This has been a significant limitation in its development and is the likely reason for the sparse availability of detailed in vivo studies and specific experimental protocols in publicly accessible literature. Further research efforts in this area have largely focused on developing analogs with improved cell permeability and selectivity, such as BRD4770.

Mechanism of Action

BIX-01338 functions as a competitive inhibitor of G9a with respect to the methyl donor cofactor, S-adenosylmethionine (SAM). G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is generally associated with transcriptional repression. By binding to the SAM pocket of G9a, BIX-01338 prevents the transfer of a methyl group from SAM to the histone substrate, thereby inhibiting the enzyme's catalytic activity. However, it is important to note that BIX-01338 is not entirely selective for G9a, as it has been shown to also inhibit another histone methyltransferase, SUV39H1.[1]

Quantitative Data

The available quantitative data for this compound is summarized in the table below. The limited scope of this data reflects the compound's early stage of investigation.

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 4.7 µM | G9a | In vitro biochemical assay. |

| Mechanism of Inhibition | SAM-competitive | G9a | Competes with the S-adenosylmethionine cofactor. |

| Selectivity | Non-selective | G9a, SUV39H1 | Also inhibits SUV39H1.[1] |

| Cellular Activity | Inactive | Various cell lines | Lacks significant activity in cellular models.[1] |

Experimental Protocols

Representative In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a histone methyltransferase, such as G9a.

Materials:

-

Recombinant G9a enzyme

-

Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate

-

S-[methyl-3H]-Adenosyl-L-methionine (Radiolabeled SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT

-

BIX-01338 or other test compounds dissolved in DMSO

-

Scintillation cocktail

-

Phosphocellulose filter paper

-

Wash Buffer: 50 mM Sodium Carbonate, pH 9.0

-

Microplate

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a microplate containing assay buffer, recombinant G9a enzyme (e.g., 50 nM), and the histone H3 substrate (e.g., 10 µM).

-

Add the test compound (BIX-01338) at various concentrations. Include a DMSO-only control.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding radiolabeled SAM (e.g., 1 µM).

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated radiolabeled SAM.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound was a valuable early discovery in the field of G9a inhibition. Its characterization as a SAM-competitive inhibitor provided important insights into the druggability of this class of enzymes. However, its lack of cellular activity and selectivity has limited its utility as a chemical probe for in-depth biological studies and as a lead compound for drug development. The knowledge gained from BIX-01338 and its analogs has paved the way for the development of more potent, selective, and cell-permeable G9a inhibitors that are now widely used to investigate the role of G9a in various biological processes and disease states. This technical guide serves to consolidate the available information on BIX-01338 and provide a framework for understanding its place in the history of epigenetic drug discovery.

References

BIX-01338 Hydrate: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in regulating cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Histone methylation, a key epigenetic mark, is catalyzed by histone methyltransferases (HMTs). G9a (also known as EHMT2) is a primary HMT responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark generally associated with transcriptional repression. The development of small molecule inhibitors targeting G9a has been instrumental in elucidating its biological functions and exploring its therapeutic potential.

This technical guide provides an in-depth overview of BIX-01338 hydrate, a first-generation inhibitor of G9a. We will delve into its mechanism of action, biochemical properties, and its utility as a research tool. Recognizing the limitations of BIX-01338 in cellular contexts, we will also discuss its more advanced analogue, BRD4770, to illustrate the cellular consequences of G9a inhibition.

This compound: Core Concepts

BIX-01338 is a small molecule inhibitor of histone lysine methyltransferases.[1][2][3] It was identified through high-throughput screening as an inhibitor of G9a.[4] However, it is characterized by poor selectivity and a lack of significant activity in cellular-based assays.[5]

Mechanism of Action

BIX-01338 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor.[5] SAM is the universal methyl donor for all methylation reactions catalyzed by HMTs. By binding to the SAM-binding pocket of G9a, BIX-01338 prevents the transfer of a methyl group to the histone substrate, thereby inhibiting H3K9 dimethylation.

Quantitative Data

The following tables summarize the available quantitative data for BIX-01338 and its cell-active analogue, BRD4770. The lack of cellular activity for BIX-01338 is a critical consideration for experimental design.

Table 1: Biochemical Activity of G9a Inhibitors

| Compound | Target | IC50 | Inhibition Mechanism | Selectivity Notes |

| BIX-01338 | G9a | 4.7 µM[4] | SAM-competitive[5] | Non-selective; also inhibits SUV39H1 with a similar IC50.[5] |

| BRD4770 | G9a | ~10-20 µM (in vitro) | SAM-competitive | More selective than BIX-01338; no significant inhibition of SUV39H1 or DNMT1 observed up to 40 µM.[5] |

Table 2: Cellular Activity of G9a Inhibitors

| Compound | Effect on H3K9me2 in Cells | Effect on Cancer Cell Growth | Key Cellular Phenotype |

| BIX-01338 | Does not modulate cellular H3K9 methylation status.[5] | Does not inhibit cancer cell growth.[5] | Lacks cellular activity.[5] |

| BRD4770 | Reduces H3K9 di- and trimethylation.[6] | Inhibits anchorage-dependent and -independent cell proliferation.[5] | Induces cellular senescence and G2/M cell-cycle arrest.[5] |

Signaling Pathways and Downstream Effects of G9a Inhibition

While BIX-01338 itself is not suitable for studying cellular signaling due to its poor cell permeability, the inhibition of G9a by more advanced compounds like BRD4770 has been shown to impact several key signaling pathways implicated in cancer.

Wnt Signaling Pathway

G9a has been shown to play a role in the regulation of the Wnt signaling pathway.[4][7][8] In some cancers, G9a can repress the expression of Wnt antagonists, such as Dickkopf-1 (DKK1), leading to the activation of Wnt signaling and promoting tumorigenesis.[4] Inhibition of G9a can, therefore, lead to the re-expression of these antagonists and suppression of the Wnt pathway.

Hippo Signaling Pathway

Recent studies have also linked G9a to the Hippo signaling pathway, a critical regulator of organ size and a tumor suppressor pathway. G9a can silence the expression of the Hippo pathway kinase LATS2, leading to the activation of the oncogenic transcriptional co-activator YAP.[1] Inhibition of G9a can restore LATS2 expression, promoting YAP phosphorylation and its cytoplasmic retention, thereby inhibiting its pro-tumorigenic activity.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize G9a inhibitors. Due to its lack of cellular activity, BIX-01338 is primarily suited for the in vitro HMT assay. Cellular assays would be appropriate for cell-permeable analogues like BRD4770.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of G9a.

-

Reaction Setup: Prepare a reaction mixture containing recombinant G9a enzyme, a histone H3 peptide substrate, and radio-labeled or fluorescently-labeled SAM in a suitable assay buffer.

-

Compound Addition: Add varying concentrations of BIX-01338 (or other inhibitors) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Detection: Stop the reaction and measure the incorporation of the labeled methyl group into the histone peptide. This can be done using methods such as scintillation counting for radio-labeled SAM or fluorescence-based detection systems.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of H3K9me2 Levels

This method is used to assess the effect of a cell-active G9a inhibitor on global levels of H3K9me2 in cells.

-

Cell Treatment: Culture cells (e.g., a cancer cell line) and treat with various concentrations of a cell-active G9a inhibitor (e.g., BRD4770) for a specific duration (e.g., 24-72 hours). Include a vehicle control.

-

Histone Extraction: Lyse the cells and isolate the nuclear fraction. Extract histones using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K9me2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal to determine the relative change in methylation levels.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a G9a inhibitor alters the association of H3K9me2 with specific gene promoters.

-

Cell Treatment and Cross-linking: Treat cells with a cell-active G9a inhibitor. Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2. Use protein A/G beads to pull down the antibody-histone-DNA complexes. Include a negative control with a non-specific IgG antibody.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes of interest to quantify the amount of immunoprecipitated DNA.

-

Data Analysis: Analyze the qPCR data to determine the relative enrichment of H3K9me2 at specific gene promoters in treated versus untreated cells.

Conclusion

This compound serves as a valuable, albeit limited, tool for the study of G9a histone methyltransferase. Its primary utility lies in in vitro biochemical assays as a SAM-competitive inhibitor. The well-documented lack of cellular activity for BIX-01338 underscores the importance of developing and utilizing more advanced, cell-permeable analogues like BRD4770 to probe the complex cellular functions of G9a. The inhibition of G9a has been shown to impact critical oncogenic signaling pathways, including Wnt and Hippo, and can induce cellular senescence in cancer cells. This positions G9a as a promising therapeutic target, and the continued development of selective and potent inhibitors will be crucial for translating our understanding of its role in epigenetic regulation into novel therapeutic strategies. Researchers, scientists, and drug development professionals should consider the distinct properties of BIX-01338 and its analogues when designing experiments to investigate the multifaceted role of G9a in health and disease.

References

- 1. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Targets of BIX-01338 Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of BIX-01338 hydrate, a chemical probe used in epigenetic research. The focus is on its mechanism of action, the primary enzymes it inhibits, and the downstream cellular processes affected. This document synthesizes key findings, presents quantitative data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding for researchers in drug development and molecular biology.

This compound is the trihydrochloride hydrate form of BIX-01294, a potent and selective inhibitor of two key histone methyltransferases: G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[4] By inhibiting G9a and GLP, BIX-01294, and by extension this compound, leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and cellular fate.[5][6][7][8]

The inhibition of G9a and GLP has been shown to induce significant cellular responses, most notably autophagy and apoptosis, in various cancer cell lines.[2][5][9] This has positioned BIX-01294 as a valuable tool for studying the therapeutic potential of targeting these epigenetic regulators in oncology.

Quantitative Data: Inhibitory Activity

The inhibitory potency of BIX-01294, the active component of this compound, against its primary targets has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (µM) | Assay Conditions |

| G9a (EHMT2) | 1.7[1], 1.9[2][3], 2.7[5][9][10] | Cell-free enzymatic assays |

| GLP (EHMT1) | 0.7[2][3], 0.9[1] | Cell-free enzymatic assays |

Signaling Pathways and Mechanisms

Inhibition of G9a and GLP by BIX-01294 disrupts the epigenetic landscape of the cell, leading to the reactivation of silenced genes and the induction of cellular stress responses. This triggers two major interconnected pathways: autophagy and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 3. stemcell.com [stemcell.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to BIX-01338 Hydrate: A Histone Methyltransferase Inhibitor

This technical guide provides a comprehensive overview of BIX-01338 hydrate for researchers, scientists, and drug development professionals. It covers the compound's core mechanism of action, key biochemical properties, and detailed methodologies for its application in experimental settings.

Introduction

This compound is a potent inhibitor of histone lysine methyltransferase G9a, with a reported IC50 value of 4.7 μM.[1][2] Histone methyltransferases are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. By inhibiting G9a, this compound modulates histone methylation, leading to changes in gene expression and cellular processes such as autophagy and apoptosis. Due to the limited specific data on this compound, this guide incorporates information from its closely related and extensively studied analog, BIX-01294, to provide a more comprehensive understanding of its potential applications and mechanisms.

Biochemical Properties and Mechanism of Action

This compound functions as a histone lysine methyltransferase inhibitor.[3][4][5][6][7] Its primary target is G9a (also known as EHMT2), an enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Unlike its analog BIX-01294, which is a substrate-competitive inhibitor, BIX-01338 is an S-adenosyl-methionine (SAM) competitive inhibitor.[2] The inhibition of G9a leads to a reduction in the repressive H3K9me2 mark, which can reactivate the expression of silenced genes.

The closely related compound, BIX-01294, has been shown to also weakly inhibit G9a-like protein (GLP), which is primarily responsible for H3K9me3.[8] It also demonstrates an ability to induce autophagy and apoptosis in various cancer cell lines.[8][9][10][11][12] This is often associated with the accumulation of intracellular reactive oxygen species (ROS).[11][12]

Signaling Pathway of G9a Inhibition by BIX-01338 Analog, BIX-01294

Caption: BIX-01294 inhibits G9a/GLP, reducing H3K9 methylation and altering gene expression, leading to increased ROS, autophagy, and apoptosis.

Quantitative Data

Quantitative data for this compound is limited. The primary reported value is its IC50 for G9a inhibition. To provide a broader context, this section includes data for the related compound BIX-01294.

Table 1: IC50 Values for this compound and BIX-01294

| Compound | Target/Process | Cell Line/System | IC50 Value | Reference |

| This compound | G9a | - | 4.7 μM | [1][2] |

| BIX-01294 | G9a | Cell-free assay | 2.7 μM | [8] |

| BIX-01294 | G9a | Cell-free assay | 1.9 μM | [13] |

| BIX-01294 | G9a | Cell-free assay | 1.7 μM | [8][14] |

| BIX-01294 | GLP | - | 38 μM | [8] |

| BIX-01294 | GLP | - | 0.7 μM | [13] |

| BIX-01294 | Asexual Blood Stage Replication | Plasmodium falciparum NF54 | 13.0 ± 2.31 nM | [3] |

| BIX-01294 | Exflagellation Inhibition | Plasmodium falciparum | 14.3 ± 3.23 µM | [3] |

Table 2: Effects of BIX-01294 on U251 Glioma Cells

| Treatment Concentration (µmol/l) | Proliferation Rate (%) (24h) | Apoptosis Rate (%) (24h) |

| 1 | 94.12 ± 3.41 | 3.67 ± 1.42 |

| 2 | 78.83 ± 2.25 | 16.42 ± 5.18 |

| 4 | 53.68 ± 2.54 | 35.18 ± 3.26 |

| 8 | 21.04 ± 2.07 | 57.52 ± 4.37 |

Data adapted from a study on BIX-01294 in U251 glioma cells.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely available. The following protocols are based on studies using BIX-01294 and can be adapted for this compound with appropriate optimization.

Stock Solution Preparation

This compound is soluble in DMSO.[2][15][16]

-

Reagent: this compound, Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 6.22 mg of this compound (Molecular Weight: 621.56 g/mol ) in 1 mL of DMSO.[15][16]

-

Use sonication if necessary to fully dissolve the compound.[15]

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[15][16] Avoid repeated freeze-thaw cycles.

-

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., U251 glioma, MCF-7 breast cancer).

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium.

-

Replace the existing medium with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on BIX-01294.[1]

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell proliferation rate relative to the untreated control.

-

Experimental Workflow for Cell-Based Assays

Caption: Workflow for in vitro experiments using this compound.

Apoptosis Assay (Flow Cytometry)

This protocol is a general guide for apoptosis detection.

-

Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).

-

Procedure:

-

Treat cells with this compound as described above.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis

This protocol is a general guide for analyzing protein expression changes.[17][18][19]

-

Reagents: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), Laemmli sample buffer, primary antibodies (e.g., anti-H3K9me2, anti-Bcl-2, anti-Bax, anti-caspase-3), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Lyse treated and control cells in lysis buffer containing inhibitors.

-

Determine protein concentration using a protein assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a valuable research tool for studying the role of G9a and histone methylation in various biological processes. While specific experimental data for this compound is still emerging, the extensive research on its analog, BIX-01294, provides a strong foundation for designing and interpreting experiments. This guide offers a starting point for researchers to explore the potential of this compound in their studies, with the understanding that protocol optimization will be necessary. As with any chemical inhibitor, careful dose-response and time-course studies are recommended to determine the optimal experimental conditions.

References

- 1. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]

- 3. mdpi.com [mdpi.com]

- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. bio-rad.com [bio-rad.com]

- 18. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

BIX-01338 Hydrate: A Technical Guide to its Effects on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX-01338 hydrate is a small molecule inhibitor of histone methyltransferases (HMTs), enzymes that play a critical role in epigenetic regulation. The methylation of histone proteins, particularly on lysine and arginine residues, is a key post-translational modification that influences chromatin structure and gene expression. Dysregulation of histone methylation is implicated in various diseases, including cancer, making HMTs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's effect on histone methylation, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualization of relevant biological pathways.

Core Concepts of Histone Methylation

Histone methylation is a dynamic process regulated by histone methyltransferases (writers) and demethylases (erasers). Methylation can occur on different lysine (K) and arginine (R) residues of histone tails, and the degree of methylation (mono-, di-, or tri-methylation) can have distinct functional consequences. For instance, methylation of histone H3 at lysine 9 (H3K9) is generally associated with transcriptional repression and the formation of heterochromatin.

This compound: Mechanism of Action and Specificity

This compound functions as a broad-spectrum inhibitor of histone methyltransferases. It is a cell-permeable, amino-benzimidazolo compound that acts as a dual inhibitor of both protein arginine methyltransferases (PRMTs) and protein lysine methyltransferases (PKMTs). Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM), the universal methyl donor for HMTs.

Quantitative Data on this compound's Inhibitory Activity

| Target HMT | IC50 / Effective Concentration | Assay Type | Reference |

| G9a (EHMT2) | 4.7 µM | Biochemical Assay | [1] |

| PRMT1 | ~15 µM (effective conc.) | Cell-free System | [2] |

| SET7/9 | ~15 µM (effective conc.) | Cell-free System | [2] |

| SUV39H1 | ~15 µM (effective conc.) | Cell-free System | [2] |

| GLP (EHMT1) | ~15 µM (effective conc.) | Cell-free System | [2] |

Note: One study reported that this compound did not affect cellular levels of H3K9me, H3K9me2, H3K9me3, and H3K27me2 at a non-cytotoxic concentration of 3.3 µM, suggesting that its use in cellular assays may be limited by its effects on cell growth at concentrations required for HMT inhibition[2]. This highlights the importance of careful dose-response studies and the potential utility of BIX-01338 primarily in cell-free, biochemical assays.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on histone methylation. These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the direct inhibitory effect of this compound on the activity of a specific histone methyltransferase.

Materials:

-

Recombinant histone methyltransferase (e.g., G9a)

-

Histone substrate (e.g., recombinant histone H3 or H3 peptide)

-

S-[methyl-³H]-Adenosyl-L-methionine (Radiolabeled SAM)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone substrate, and the desired concentration of this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the recombinant HMT and radiolabeled SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with a wash buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated radiolabeled SAM.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Western Blot Analysis of Histone Methylation in Cells

This protocol is for assessing the global changes in specific histone methylation marks in cells treated with this compound. Note the potential for cytotoxicity at effective concentrations.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies specific for histone modifications (e.g., anti-H3K9me2, anti-H3K27me3) and total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified duration.

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 levels.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the changes in the localization of specific histone methylation marks at particular genomic loci in response to this compound treatment.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer

-

Antibody specific for the histone modification of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody specific for the histone mark of interest overnight.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or other regions of interest.

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which this compound acts is essential for understanding its effects. The following diagrams, created using the DOT language for Graphviz, illustrate the G9a-mediated histone methylation pathway and a general workflow for inhibitor analysis.

Caption: G9a-mediated H3K9 methylation pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing a histone methyltransferase inhibitor like this compound.

Conclusion

This compound is a valuable tool for studying the role of histone methylation in various biological processes, primarily in biochemical and cell-free systems. Its character as a broad-spectrum, SAM-competitive inhibitor of both lysine and arginine methyltransferases makes it a useful probe for dissecting the general importance of histone methylation. However, researchers should be mindful of its reported cytotoxicity at concentrations required for cellular activity, which may limit its application in living cells. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the scientific community to further investigate the effects of this compound and to develop more specific and potent inhibitors of histone methyltransferases for therapeutic purposes.

References

- 1. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]

- 2. HMTase Inhibitor III, BIX-01338 The Protein Methyltransferase Inhibitor II, BIX-01338 controls the biological activity of Protein Methyltransferase. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Core Principles of BIX-01338 Hydrate Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental principles of BIX-01338 hydrate, a small molecule inhibitor of histone methyltransferases. It covers its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.

Core Concept: Inhibition of G9a and GLP Histone Methyltransferases

This compound is a chemical probe that functions as an inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, and the related G9a-like protein (GLP), also known as EHMT1. G9a and GLP are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are epigenetic modifications that are generally associated with transcriptional repression. By inhibiting G9a and GLP, BIX-01338 can modulate gene expression, leading to various cellular outcomes.

Mechanism of Action: S-adenosylmethionine (SAM)-Competitive Inhibition

BIX-01338 acts as a competitive inhibitor with respect to the universal methyl donor, S-adenosylmethionine (SAM).[1] Unlike substrate-competitive inhibitors such as BIX-01294, BIX-01338 binds to the SAM-binding pocket of the G9a and GLP enzymes. This prevents the transfer of a methyl group from SAM to the histone H3 substrate, thereby inhibiting the formation of H3K9me1 and H3K9me2. This mode of action has been confirmed through biochemical assays where the inhibitory effect of analogous compounds decreased with increasing SAM concentrations.[1]

Quantitative Data Summary

The inhibitory potency of BIX-01338 and related compounds against G9a has been determined in various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| BIX-01338 | G9a | AlphaLISA | 2.9 | [2] |

| BIX-01338 | G9a | Radioactivity Assay | 4.6 | [2] |

| BRD9539 (analogue) | G9a | Biochemical Assay | 6.3 | [1] |

Note: One high-throughput screening report indicated that the IC50 for BIX-01338 was not calculable under their specific assay conditions.[2]

Signaling Pathways and Cellular Effects

The inhibition of G9a/GLP by BIX-01338 initiates a cascade of events within the cell, primarily centered around the reduction of H3K9me2 levels. This repressive epigenetic mark is removed, leading to a more open chromatin state at specific gene promoters and allowing for the initiation of transcription.

Core Signaling Pathway

Caption: BIX-01338 competitively inhibits SAM binding to G9a/GLP, reducing H3K9me2 and activating gene expression.

Experimental Workflow for Characterization

Caption: Workflow for characterizing BIX-01338 from biochemical activity to cellular effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize G9a inhibitors like BIX-01338.

In Vitro G9a Inhibition Assay (AlphaLISA Format)

This protocol is adapted from high-throughput screening methodologies for G9a inhibitors.

Objective: To determine the in vitro inhibitory activity of BIX-01338 on G9a enzymatic activity.

Materials:

-

Recombinant G9a enzyme

-

Biotinylated Histone H3 (1-21) peptide substrate

-

S-adenosylmethionine (SAM)

-

This compound

-

AlphaLISA anti-H3K9me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well white OptiPlate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add 2.5 µL of 4x G9a enzyme solution to each well.

-

Add 5 µL of 2x BIX-01338 solution (or vehicle control) to the respective wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a 4x solution of biotinylated H3 peptide and SAM.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the enzymatic reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of Streptavidin-coated Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the degree of inhibition.

-

Data Analysis: Calculate the percent inhibition for each concentration of BIX-01338 and determine the IC50 value using non-linear regression analysis.

Cellular H3K9me2 Level Assessment (In-Cell Western Assay)

Objective: To measure the effect of BIX-01338 on global H3K9me2 levels in cells.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

This compound

-

Primary antibody against H3K9me2

-

Primary antibody for normalization (e.g., anti-Histone H3)

-

IRDye-labeled secondary antibodies

-

DRAQ5 or other DNA stain for cell number normalization

-

96-well black-walled plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a dose-range of BIX-01338 for 24-72 hours.

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with the primary anti-H3K9me2 antibody and normalization antibody overnight at 4°C.

-

Wash wells with PBS containing 0.1% Tween-20.

-

Incubate with the appropriate IRDye-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Staining and Imaging:

-

Wash wells as before.

-

Add DNA stain (e.g., DRAQ5) if used for normalization.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

-

Data Analysis: Quantify the fluorescence intensity for H3K9me2 and the normalization control. Normalize the H3K9me2 signal to the control signal to determine the relative change in H3K9me2 levels.

Gene Expression Analysis (RT-qPCR)

Objective: To determine the effect of BIX-01338 on the expression of target genes.

Materials:

-

Cells treated with BIX-01338

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., GMFB, IL6, NANOG) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells treated with BIX-01338 and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative PCR:

-

Set up qPCR reactions with the appropriate primers and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Conclusion

This compound is a valuable tool for studying the roles of G9a and GLP in various biological processes. Its SAM-competitive mechanism of action leads to a reduction in H3K9me2 levels and subsequent changes in gene expression. The experimental protocols outlined in this guide provide a framework for the robust characterization of BIX-01338 and other G9a/GLP inhibitors, enabling further investigation into their therapeutic potential in oncology and other disease areas.

References

Methodological & Application

BIX-01338 Hydrate: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX-01338 hydrate is a selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Inhibition of G9a/GLP by this compound leads to a reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and the induction of cellular processes such as autophagy and apoptosis. These application notes provide detailed experimental protocols for the use of this compound in cell culture to study its effects on histone methylation, autophagy, and apoptosis.

Introduction to this compound

This compound is a valuable chemical tool for studying the biological roles of G9a and GLP in various cellular processes. Its ability to modulate the epigenetic landscape makes it a compound of interest in cancer research and other fields where epigenetic dysregulation is implicated.

Mechanism of Action: this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of G9a and GLP, preventing the transfer of methyl groups to their histone and non-histone substrates. The primary target is the methylation of H3K9.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BIX-01294 (a close analog of BIX-01338)

| Target | IC50 (µM) | Assay Conditions |

| G9a | 1.7 - 1.9 | Cell-free enzymatic assay |

| GLP | 0.7 - 0.9 | Cell-free enzymatic assay |

Table 2: Cellular Activity of BIX-01294 (a close analog of BIX-01338) in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Lung Carcinoma | ~2.8 | Cell viability |

| HEK293 | Embryonic Kidney | ~2.1 | Cytotoxicity |

| U-937 | Histiocytic Lymphoma | Not specified | Cytotoxicity |

| RAJI | Burkitt's Lymphoma | Not specified | Cytotoxicity |

Note: BIX-01294 is a widely studied, closely related analog of BIX-01338. The provided IC50 values are for BIX-01294 and should be used as a reference for determining optimal concentrations of this compound in your specific cell line.

Experimental Protocols

Preparation of this compound Stock Solution

For optimal results, it is recommended to prepare a fresh stock solution of this compound for each experiment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (molecular weight will be provided on the product vial), add the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Experimental Workflow for this compound Treatment

The following diagram illustrates a general workflow for treating cells with this compound and subsequent analysis.

Caption: General experimental workflow for cell treatment.

Protocol for Analysis of H3K9me2 Levels by Western Blot

This protocol details the steps to assess the effect of this compound on the levels of H3K9me2.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2, anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.

-

Protocol for Autophagy Detection by LC3-II Western Blot

This protocol describes how to measure the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Same as for H3K9me2 Western Blot, with the following additions:

-

Primary antibody: anti-LC3B

-

Optional: Bafilomycin A1 or Chloroquine (autophagy flux inhibitors)

Procedure:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations (e.g., 1-10 µM) for 24-48 hours.

-

For autophagic flux analysis, co-treat cells with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4-6 hours of this compound treatment.

-

-

Cell Lysis and Western Blotting:

-

Follow the same procedure for cell lysis, protein quantification, and Western blotting as described for H3K9me2 analysis.

-

Use a higher percentage acrylamide gel (e.g., 15%) for better separation of LC3-I and LC3-II.

-

Incubate the membrane with the primary anti-LC3B antibody (typically 1:1000 dilution).

-

An increase in the LC3-II band relative to the loading control indicates an increase in autophagosome formation. A further increase in LC3-II in the presence of an autophagy inhibitor confirms an induction of autophagic flux.

-

Protocol for Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol details the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations (e.g., 5-20 µM) for 24-48 hours. Include untreated and positive controls.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the G9a/GLP complex.

BIX-01338 Hydrate: A Guide to Dissolution, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of BIX-01338 hydrate, a histone lysine methyltransferase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.

Introduction

This compound is a chemical probe that functions as a potent inhibitor of histone lysine methyltransferases, key enzymes in epigenetic regulation. Understanding the proper techniques for its dissolution and storage is paramount for its effective use in research and drug development.

Physicochemical Properties and Storage

This compound is a solid, typically appearing as a light blue to blue powder. For optimal stability and performance, it is essential to follow the recommended storage and handling conditions.

Table 1: Solubility and Storage Recommendations for this compound

| Parameter | Value/Recommendation | Source(s) |

| Form | Solid | [1] |

| Solubility in DMSO | 200 mg/mL (321.77 mM) | [1] |

| Storage of Solid | -20°C, sealed from moisture and light | [1] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (sealed, protected from light) | [1] |

Experimental Protocols

Reagent and Equipment Preparation

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Ultrasonic bath

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Protocol for Preparation of a 10 mM Stock Solution

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.622 mg of this compound (Molecular Weight: 621.56 g/mol ).

-

Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Sonication: To ensure complete dissolution, sonicate the solution in an ultrasonic bath.[1] The use of hygroscopic DMSO can significantly impact solubility, so it is recommended to use a newly opened bottle of anhydrous DMSO.[1]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Application in Cell-Based Assays

This compound is a valuable tool for studying the role of histone methylation in various biological processes. The following is a general guideline for its use in cell culture experiments. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

General Protocol for Cell Treatment

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and resume logarithmic growth.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period.

-

Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream applications, such as Western blotting to assess histone methylation levels, quantitative PCR to analyze gene expression, or chromatin immunoprecipitation (ChIP) to study histone mark distribution.

Mechanism of Action

This compound acts as an inhibitor of histone lysine methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues on histone proteins, a key post-translational modification that influences chromatin structure and gene expression.

References

Application Notes and Protocols for BIX-01338 Hydrate in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BIX-01338 hydrate, a selective inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases, in Western blot applications. The protocols detailed below are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a valuable chemical probe for studying the roles of the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1) in various biological processes. These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] Inhibition of G9a and GLP by BIX-01338 leads to a reduction in global H3K9me2 levels, which can be effectively monitored by Western blotting. This allows for the investigation of the downstream consequences of G9a/GLP inhibition on gene expression and cellular function.

G9a/GLP Signaling Pathway

The histone methyltransferases G9a and GLP typically form a heterodimeric complex to catalyze the methylation of H3K9.[1] This methylation creates binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which in turn recruit further silencing machinery, leading to chromatin compaction and transcriptional repression of target genes. BIX-01338 inhibits the catalytic activity of the G9a/GLP complex, preventing H3K9 methylation and subsequently leading to the reactivation of gene expression.

Caption: G9a/GLP Signaling Pathway and Inhibition by BIX-01338.

Quantitative Data Summary

The optimal concentration of this compound for Western blot analysis will vary depending on the cell type and the duration of treatment. Based on studies using the closely related compound BIX-01294 and another G9a/GLP inhibitor, UNC0638, a starting concentration range of 1-5 µM for 24 to 72 hours is recommended.

| Compound | Cell Line | Concentration | Treatment Time | Observed Effect on H3K9me2 | Reference |

| BIX-01294 | Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | 24 h | Significant reduction | [3] |

| BIX-01294 | MCF-7 | 6 µM | 48 h | Decrease | [4] |

| BIX-01294 | HeLa | 6 µM | 24 h | Decrease | [4] |

| UNC0638 | AML12 | 0.5 µM | 5 days | Reduction | [2] |

Experimental Protocols

Cell Treatment with this compound

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C.[5]

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 1 µM, 2.5 µM, 5 µM). As a control, treat a parallel set of cells with the same concentration of the vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Western Blot Protocol for H3K9me2 Detection

This protocol provides a general procedure for Western blotting to detect changes in H3K9me2 levels following BIX-01338 treatment.

-

After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

-

Take an equal amount of protein for each sample (e.g., 20-30 µg) and add 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load the denatured protein samples onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin, GAPDH, or Histone H3.

Experimental Workflow

The following diagram illustrates the key steps in a typical Western blot experiment to assess the effect of this compound on H3K9me2 levels.

References

- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for BIX-01338 Hydrate and Related G9a/GLP Inhibitors in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.